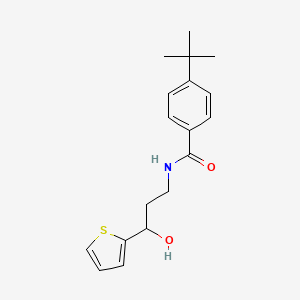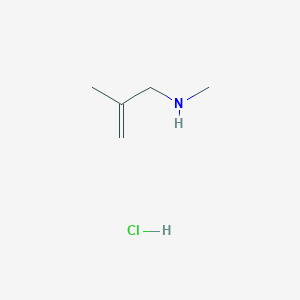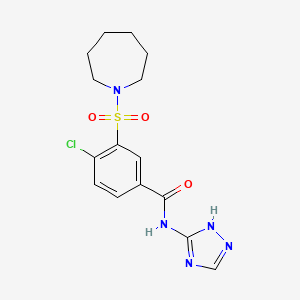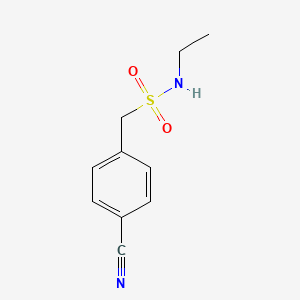![molecular formula C17H14FN3OS B2843897 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide CAS No. 392243-54-8](/img/structure/B2843897.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of the 1,3,4-thiadiazole class of organic compounds . These compounds are characterized by a five-membered ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the fluorophenyl group suggests that this compound may have unique properties compared to other 1,3,4-thiadiazoles .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as fluorinated pyrazoles, are typically synthesized via a two-step reaction involving the formation of a pyrazoline intermediate followed by oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its reactivity and other properties .科学的研究の応用
Anticancer and Neuroprotective Activities
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide and its derivatives have shown promising applications in the field of anticancer and neuroprotective research. A particular focus has been on the anticancer activity of these compounds, highlighting their potential in inhibiting tumor cell proliferation across a variety of cancer types, including those derived from the nervous system (medulloblastoma/rhabdosarcoma, neuroblastoma, glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. The mechanism behind the anticancer effects is attributed to decreased cell division and inhibited cell migration. Additionally, these compounds exhibit a trophic effect on neuronal cell cultures without affecting the viability of normal cells, including astrocytes, hepatocytes, and skin fibroblasts. Their neuroprotective activity is especially noted in neuronal cultures exposed to neurotoxic agents, suggesting a potential for therapeutic applications beyond cancer treatment (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial Activities
The derivatives of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide have been synthesized and evaluated for their antimicrobial activities. Compounds showcasing this structure have been assessed against a variety of bacterial and fungal strains, where some demonstrated appreciable activity. This highlights the potential of these compounds in the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Chandrakantha, Isloor, Shetty, Fun, & Hegde, 2014).
Antiviral and Antifungal Probes
Further expanding their utility, certain fluorinated derivatives of N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide have been synthesized as potential antiviral probes. These studies provide a foundation for the development of novel antiviral and antifungal agents, showcasing the versatility of these compounds in combating various infectious diseases (Makki, Rahman, & Ali, 2015).
Fluorescence and Molecular Probes
The unique structural properties of thiadiazole derivatives, including those similar to N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide, allow for intriguing fluorescence effects. These effects are particularly relevant for biological studies, where such compounds can serve as molecular probes. Their fluorescence properties can be utilized in various biological and molecular medicine applications, indicating the potential of these compounds in the development of diagnostic tools and in the study of cellular processes (Budziak et al., 2019).
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been found to disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, n-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, has a predicted density of 1385±006 g/cm3 and a predicted acidity coefficient (pKa) of 795±050 . These properties could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have shown significant therapeutic potential, including antimicrobial, antifungal, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . These activities suggest that the compound could have a broad range of molecular and cellular effects.
特性
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c1-10-3-4-13(9-11(10)2)15(22)19-17-21-20-16(23-17)12-5-7-14(18)8-6-12/h3-9H,1-2H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVUCGTYUXYSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[2-(5-amino-4-cyano-1H-1,2,3-triazol-1-yl)ethyl]carbamate](/img/structure/B2843814.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2843815.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)

![N-benzyl-4-[4-cyano-5-(4-ethylpiperazin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide](/img/structure/B2843818.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2843819.png)



![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)
![3-(3-bromo-4-methoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2843826.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2843829.png)
![3-(4-fluorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2843832.png)
![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)